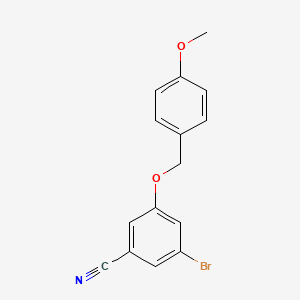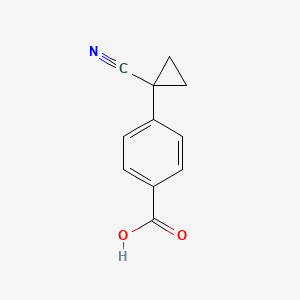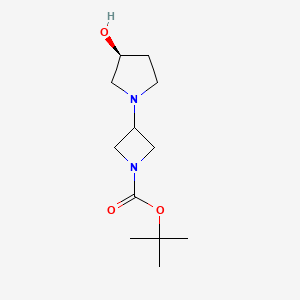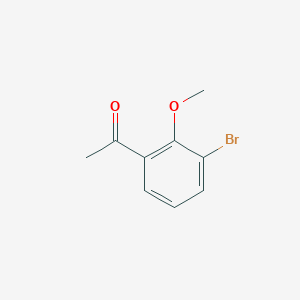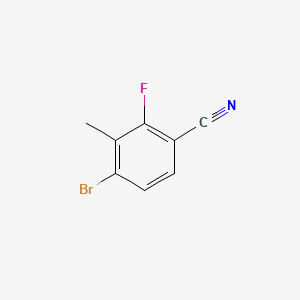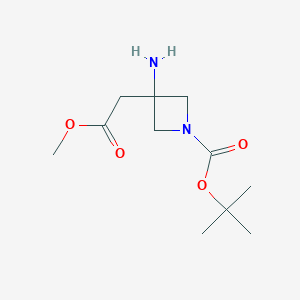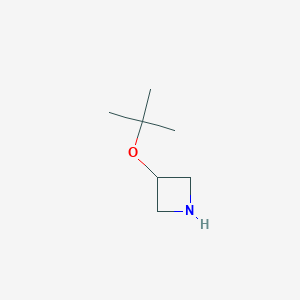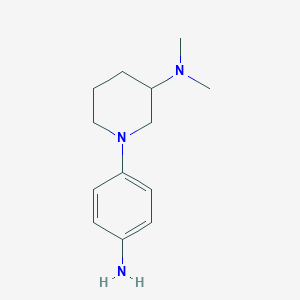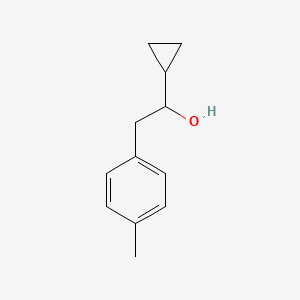
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
“1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 132713-78-1. It has a molecular weight of 176.26 . The IUPAC name for this compound is 1-cyclopropyl-2-(4-methylphenyl)ethanol .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol” is 1S/C12H16O/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-13H,6-8H2,1H3 .Applications De Recherche Scientifique
Cyclopropyl Ring Chemistry and Applications
The cyclopropyl ring, a core structure in 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol, is a significant focus in synthetic organic chemistry due to its unique reactivity and presence in various biologically active compounds. Research into cyclopropyl-containing molecules has unveiled their utility in creating complex molecular architectures and probing reaction mechanisms. For instance, cyclopropyl rings have been used to study rearrangement reactions with dithiols, leading to the formation of complex thiophene derivatives, which are of interest due to their unexpected reaction pathways and potential applications in materials science (Hanquet, Guilard, & Dusausoy, 1985). Additionally, stereocontrolled approaches to cyclopropane synthesis have been explored for their relevance in creating enantiomerically pure compounds, highlighting the cyclopropane motif's role in medicinal chemistry and drug development (Baird, Huber, & Clegg, 2001).
Cytochrome P450 Enzyme Studies
The study of cytochrome P450 enzymes, which play a crucial role in drug metabolism, has benefited from the use of cyclopropyl-containing probes. These probes have aided in understanding the mechanistic aspects of enzyme-catalyzed hydroxylations of hydrocarbons, offering insights into the pharmaceutical industry for drug design and metabolism prediction (Atkinson et al., 1994).
Molecular Complexity and Reaction Mechanisms
Cyclopropyl groups have been exploited to generate molecular complexity through various synthetic strategies, including Prins-type cyclizations and domino reactions. These methodologies allow for the efficient construction of complex molecular frameworks with potential applications in natural product synthesis and material science. For example, exploiting cyclopropane carbaldehydes in Prins cyclization has provided quick access to hexahydrooxonines and cyclopenta[ b]pyrans, demonstrating the versatility of cyclopropyl motifs in synthesizing complex molecules (Kumar, Dey, & Banerjee, 2018).
Enzymatic Catalysis and Polymer Chemistry
The enzymatic oligomerization of cyclopropyl-containing monomers highlights the integration of cyclopropane chemistry into polymer science. This approach has been used to synthesize novel polymeric materials, offering a bridge between small molecule synthesis and macromolecular engineering. The use of cyclopropane derivatives in enzymatically catalyzed oxidative polymerizations showcases the potential for developing new materials with tailored properties (Pang, Ritter, & Tabatabai, 2003).
Propriétés
IUPAC Name |
1-cyclopropyl-2-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVNAJPYDPQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)

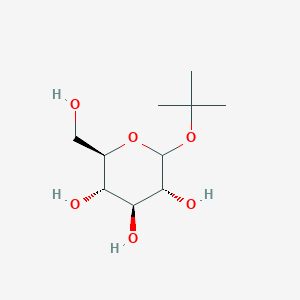
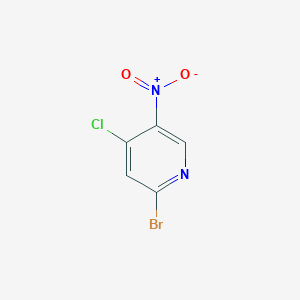
![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
